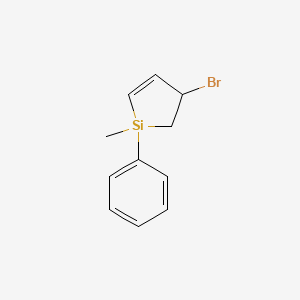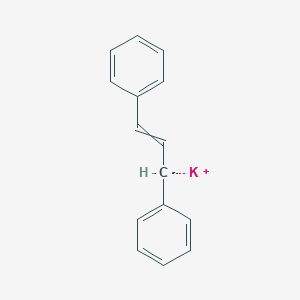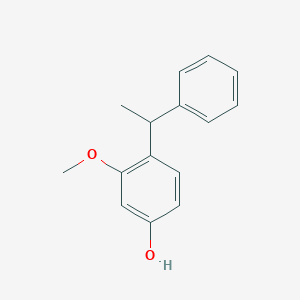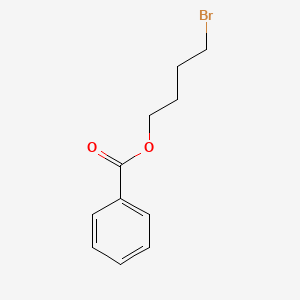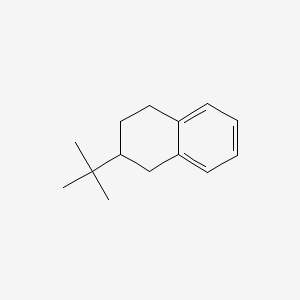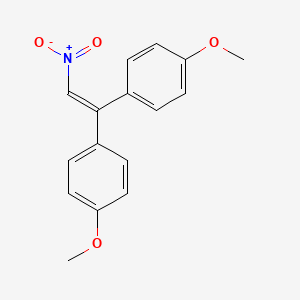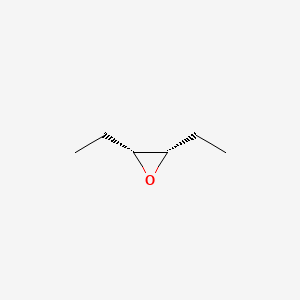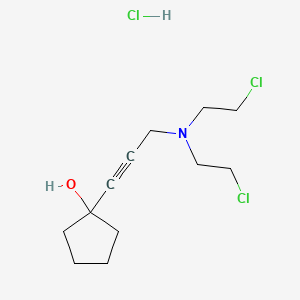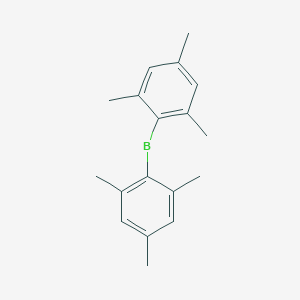
Dimesitylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimesitylborane is an organoboron compound with the chemical formula C18H23B. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a boron atom. This compound is known for its unique chemical properties and has found applications in various fields, including materials science, organic synthesis, and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimesitylborane can be synthesized through several methods. One common approach involves the reaction of mesityl lithium with boron trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{2 MesLi + BCl}_3 \rightarrow \text{Mes}_2\text{BCl} + \text{LiCl} ] [ \text{Mes}_2\text{BCl} + \text{H}_2\text{O} \rightarrow \text{Mes}_2\text{BH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimesitylborane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimesitylborinic acid.
Reduction: It can be reduced to form dimesitylborohydride.
Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used electrophiles.
Major Products Formed:
Oxidation: Dimesitylborinic acid.
Reduction: Dimesitylborohydride.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Dimesitylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: this compound derivatives are explored for their potential use in biological imaging and as sensors for detecting biologically relevant molecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives in drug delivery and cancer treatment.
Mechanism of Action
The mechanism of action of dimesitylborane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Triarylboranes: These compounds, like dimesitylborane, contain boron atoms bonded to three aryl groups. They are known for their luminescent properties and are used in similar applications.
Dibenzothiophene-based Boranes: These compounds have similar photophysical properties and are used in the development of OLEDs and other optoelectronic devices.
Uniqueness of this compound: this compound is unique due to the presence of two mesityl groups, which provide steric protection to the boron atom, enhancing its stability and reactivity. This makes it particularly useful in applications requiring stable boron-containing compounds .
Properties
CAS No. |
51458-06-1 |
|---|---|
Molecular Formula |
C18H22B |
Molecular Weight |
249.2 g/mol |
InChI |
InChI=1S/C18H22B/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
BCDSSSXUYLVMQY-UHFFFAOYSA-N |
Canonical SMILES |
[B](C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



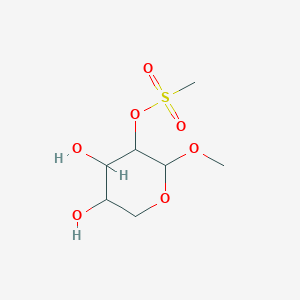
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

